molecular formula C13H13ClN2O2 B1600169 Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate CAS No. 709654-29-5

Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate

Cat. No. B1600169
CAS RN: 709654-29-5
M. Wt: 264.71 g/mol
InChI Key: LHVLVYGKPASASS-UHFFFAOYSA-N
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Description

The compound is a derivative of the 1H-pyrazole family . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 1-(3-chlorophenyl)-1H-tetrazole-5-carboxylate have been synthesized through various reactions . The synthesis of pyrazole derivatives often involves the reaction of 1,3-diketones with hydrazines .

Scientific Research Applications

Synthesis of Bioactive Indole Derivatives

Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology. The compound can serve as a precursor in the synthesis of indole derivatives, which are biologically active compounds used in the treatment of cancer cells, microbes, and various disorders .

Development of Central Nervous System Stimulants

Piperazine derivatives, which share structural similarities with pyrazole derivatives, have been used as central nervous system stimulants. By analogy, Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate could potentially be modified to develop new stimulant drugs with controlled potency .

Creation of Novel Heterocyclic Compounds

The pyrazole ring is a common motif in heterocyclic chemistry. This compound could be used to create novel heterocyclic compounds that may exhibit unique pharmacological properties or serve as intermediates in organic synthesis .

properties

IUPAC Name

ethyl 2-(3-chlorophenyl)-5-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)12-7-9(2)15-16(12)11-6-4-5-10(14)8-11/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVLVYGKPASASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=CC(=CC=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446548
Record name 1H-Pyrazole-5-carboxylic acid, 1-(3-chlorophenyl)-3-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylate

CAS RN

709654-29-5
Record name 1H-Pyrazole-5-carboxylic acid, 1-(3-chlorophenyl)-3-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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